Fenfluthrin chemical properties and solubility in organic solvents
Fenfluthrin chemical properties and solubility in organic solvents
An In-depth Technical Guide to the Chemical Properties and Organic Solvent Solubility of Fenfluthrin
Introduction: Understanding Fenfluthrin
Fenfluthrin is a synthetic pyrethroid insecticide, a class of compounds engineered to mimic the insecticidal properties of pyrethrins found in chrysanthemum flowers.[1][2] As a non-systemic insecticide, it acts via contact and stomach action, primarily targeting the nervous systems of insects by modulating sodium channels, which leads to paralysis and death.[3][4] Characterized by its complex ester structure, fenfluthrin's efficacy and formulation potential are intrinsically linked to its fundamental chemical and physical properties. This guide provides a detailed examination of these properties, with a specialized focus on its solubility profile in organic solvents—a critical parameter for researchers in agrochemical formulation, toxicology, and environmental fate studies.
Part 1: Core Physicochemical Properties of Fenfluthrin
A comprehensive understanding of a compound's behavior begins with its core physicochemical identity. These properties govern its stability, interaction with biological systems, and environmental distribution. Fenfluthrin is a crystalline solid at room temperature, appearing colorless or as a white to off-white solid.[4][5] Key identifying and physical properties are summarized in the table below.
Table 1: Key Chemical and Physical Properties of Fenfluthrin
| Property | Value | Source(s) |
| CAS Registry Number | 75867-00-4 | [1][6][7][8] |
| Molecular Formula | C₁₅H₁₁Cl₂F₅O₂ | [6][7][8][9] |
| Molecular Weight | 389.15 g/mol | [6][7][8][9] |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [1][8] |
| Physical Form | White to Off-White Low-Melting Solid | [4][5] |
| Melting Point | 44.7 °C | [4] |
| Boiling Point | 349 °C (at 760 mmHg) | [6] |
| Vapor Pressure | 4.84 x 10⁻⁵ mmHg (at 25°C) / 1.0 mPa (at 20°C) | [4][6] |
| Density | ~1.38 - 1.54 g/cm³ (estimates vary) | [4][6] |
| LogP (Octanol-Water Partition Coefficient) | 5.0 - 5.1 | [6][8] |
The high LogP value indicates that fenfluthrin is highly lipophilic ("fat-loving") and hydrophobic ("water-fearing").[6][8] This property is fundamental to its mechanism of action and its environmental behavior, suggesting a tendency to partition into fatty tissues and adsorb to organic matter in soil rather than dissolving in water.[2][10] Its low vapor pressure signifies low volatility, meaning it is less likely to become a gas at ambient temperatures.[4][6]
Part 2: Solubility Profile in Organic Solvents
Qualitative Solubility Data
Fenfluthrin's solubility has been described in several common organic solvents, though often without precise quantitative values. The available information is summarized below.
Table 2: Reported Qualitative Solubility of Fenfluthrin
| Organic Solvent | Solvent Type | Reported Solubility | Source(s) |
| Dichloromethane | Chlorinated Hydrocarbon | Slightly Soluble | [5][9] |
| Chloroform | Chlorinated Hydrocarbon | Slightly / Sparingly Soluble | [5][9] |
| Ethyl Acetate | Ester / Polar Aprotic | Slightly Soluble | [5][9] |
| Acetonitrile | Nitrile / Polar Aprotic | Soluble (Implied) | [3] |
The availability of fenfluthrin as a commercial solution in acetonitrile strongly implies its solubility in this polar aprotic solvent.[3] The descriptors "slightly" and "sparingly" soluble suggest that while fenfluthrin does dissolve in these solvents, it does not do so to a high concentration.[5][9]
Expert Insights: Linking Structure to Solubility
The observed solubility patterns are consistent with fenfluthrin's molecular structure. The molecule possesses both nonpolar and polar regions, leading to nuanced interactions with different solvents.
Caption: Relationship between fenfluthrin's structure, properties, and solubility.
-
High Lipophilicity (High LogP): The dichlorovinyl, dimethylcyclopropane, and pentafluorophenyl groups create large, nonpolar domains. This explains its affinity for nonpolar environments and solvents like chlorinated hydrocarbons.
-
Polar Ester Linkage: The central ester group (-COO-) introduces a polar site, allowing for dipole-dipole interactions with polar aprotic solvents like ethyl acetate and acetonitrile.
-
Crystalline Solid State: As a solid, energy is required to overcome the crystal lattice forces before dissolution can occur. This "lattice energy" can be a limiting factor in its overall solubility, potentially explaining why it is only "slightly" or "sparingly" soluble in some solvents despite favorable structural characteristics.[4][5]
Part 3: A Self-Validating Protocol for Quantitative Solubility Determination
For drug development and formulation science, qualitative descriptors are insufficient. A robust, quantitative understanding of solubility is necessary. The following protocol outlines the Isothermal Saturation Method, a gold-standard approach for accurately determining the solubility of a compound like fenfluthrin. The causality for each step is explained to ensure a self-validating and trustworthy workflow.
Experimental Objective: To determine the equilibrium solubility of fenfluthrin in a selected organic solvent (e.g., acetonitrile) at a controlled temperature (e.g., 25°C).
Caption: Experimental workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions & Calibration Standards:
-
Rationale: Accurate quantification relies on a precise calibration curve.
-
Protocol: Prepare a primary stock solution of fenfluthrin in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this, create a series of 5-7 calibration standards by serial dilution, covering the expected analytical range.
-
-
Preparation of Saturated Solutions:
-
Rationale: The core of the experiment is to create a solution in thermodynamic equilibrium with excess solid. Using multiple replicates (n≥3) ensures the result is reproducible and statistically valid.
-
Protocol: In several glass vials, add an excess amount of solid fenfluthrin to a known volume of the organic solvent (e.g., add 20 mg to 2 mL of solvent). The solid must be visibly present at the bottom to guarantee saturation.
-
-
Equilibration:
-
Rationale: Dissolution is a time-dependent process. Agitation at a constant temperature is required to reach equilibrium, where the rate of dissolution equals the rate of precipitation. A typical duration of 24-72 hours is tested to ensure the measured concentration no longer increases with time.
-
Protocol: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined period (e.g., 48 hours).
-
-
Phase Separation and Sampling:
-
Rationale: It is critical to analyze only the dissolved portion. Any suspended microcrystals will artificially inflate the result. Centrifugation is a reliable method to pellet the excess solid.
-
Protocol: Remove the vials from the shaker. Centrifuge them at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Self-Validation Step: Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant from the top layer, being careful not to disturb the pellet. The temperature of the sample must be maintained to prevent precipitation.
-
-
Dilution and Analysis:
-
Rationale: The saturated solution is likely too concentrated for direct injection into an analytical instrument. A precise dilution is needed to bring the concentration into the linear range of the calibration curve.
-
Protocol: Accurately dilute the extracted supernatant with the same solvent. The dilution factor should be recorded precisely. Analyze the diluted samples and the calibration standards using a suitable method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation of Solubility:
-
Rationale: The instrument response for the unknown sample is compared against the calibration curve to determine its concentration.
-
Protocol: a. Plot the instrument response versus the concentration of the calibration standards to generate a linear regression curve. b. Use the equation of the line to calculate the concentration of the diluted sample. c. Multiply this concentration by the dilution factor to determine the concentration of the original saturated supernatant. This final value is the solubility of fenfluthrin in that solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Conclusion
Fenfluthrin is a highly lipophilic pyrethroid insecticide whose physicochemical properties, particularly its high LogP and solid-state nature, dictate its behavior in solution.[4][6][8] While quantitative solubility data in organic solvents is sparse in public literature, qualitative reports indicate it is slightly to sparingly soluble in chlorinated and polar aprotic solvents like dichloromethane, chloroform, and ethyl acetate.[5][9] This profile is consistent with its molecular structure, which contains both large nonpolar regions and a polar ester linkage. For applications requiring precise formulation or analytical standard preparation, a rigorous experimental determination of solubility, such as the isothermal saturation method detailed herein, is essential. This approach provides the trustworthy, quantitative data needed for advanced research and development.
References
-
LookChem. (n.d.). Fenfluthrin. Retrieved January 7, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Fenfluthrin. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenfluthrin. PubChem Compound Database. Retrieved January 7, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Fenfluthrin (Ref: NAK 1654). Agriculture and Environment Research Unit (AERU). Retrieved January 7, 2026, from [Link]
-
Compendium of Pesticide Common Names. (n.d.). fenfluthrin data sheet. Retrieved January 7, 2026, from [Link]
-
Fifth Palestinian International Chemistry Conference. (n.d.). Predicting The Solubility of Pesticide Compounds in Water Using QSPR Methods. Retrieved January 7, 2026, from [Link]
-
Lacoste, F., et al. (2020). Experimental determination of pesticide processing factors during extraction of seed oils. Food Additives & Contaminants: Part A. Retrieved January 7, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenothrin. PubChem Compound Database. Retrieved January 7, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2003). 4. CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved January 7, 2026, from [Link]
-
Carré, P., et al. (2023). Experimental determination of pesticide processing factor during extraction of maize germ oil. OCL - Oilseeds and fats, Crops and Lipids. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2023). Experimental determination of pesticide processing factor during extraction of maize germ oil. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US10455830B2 - Pyrethroid formulations.
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. CAS 75867-00-4: Fenfluthrin | CymitQuimica [cymitquimica.com]
- 4. Fenfluthrin (Ref: NAK 1654) [sitem.herts.ac.uk]
- 5. FENFLUTHRIN CAS#: 75867-00-4 [m.chemicalbook.com]
- 6. Fenfluthrin|lookchem [lookchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Fenfluthrin | C15H11Cl2F5O2 | CID 6455515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Experimental determination of pesticide processing factors during extraction of seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US10455830B2 - Pyrethroid formulations - Google Patents [patents.google.com]
